Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
Brand Name: Vulcanchem
CAS No.:
VCID: VC16650336
InChI: InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35-,36+,37+,38+,39-,40+,41+,42-,43+,44+,47-/m0/s1
SMILES:
Molecular Formula: C48H56Cl3NO20
Molecular Weight: 1073.3 g/mol

Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP

CAS No.:

Cat. No.: VC16650336

Molecular Formula: C48H56Cl3NO20

Molecular Weight: 1073.3 g/mol

* For research use only. Not for human or veterinary use.

Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP -

Specification

Molecular Formula C48H56Cl3NO20
Molecular Weight 1073.3 g/mol
IUPAC Name methyl (2S,4S,5R,6R)-4-acetyloxy-2-[(2S,3R,4S,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate
Standard InChI InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35-,36+,37+,38+,39-,40+,41+,42-,43+,44+,47-/m0/s1
Standard InChI Key HNINFVMNWIPTPG-MEHNZLDESA-N
Isomeric SMILES CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Features

Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is a synthetic sialic acid derivative with the systematic IUPAC name methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate. Its molecular formula is C₄₈H₅₆Cl₃NO₂₀, and it has a molecular weight of 1,073.31 g/mol . The compound is registered under CAS number 610763-72-9 and is typically supplied as a white crystalline powder with ≥98% purity, as verified by HPLC .

Key Structural Components:

  • Neu5Troc: An N-acetylneuraminic acid (Neu5Ac) derivative modified with a trichloroethoxycarbonyl (Troc) protecting group at the C5 amino position.

  • 1Me: A methyl group at the C1 position of the sialic acid moiety.

  • 4789Ac: Acetyl (Ac) protective groups at the C4, C7, C8, and C9 hydroxyl positions.

  • alpha(2-3)Gal: A galactose unit linked via an α2-3 glycosidic bond to the sialic acid.

  • 26Bn: Benzyl (Bn) ether protections at the C2 and C6 positions of galactose.

  • beta-MP: A β-mannopyranoside moiety at the reducing end.

The SMILES notation (CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C) elucidates the branching pattern and protective group placements .

Synthesis and Manufacturing

The synthesis of Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP involves multi-step organic reactions optimized for carbohydrate chemistry. A pivotal strategy, as outlined in ganglioside synthesis literature , employs Troc-protected sialic acid donors to enhance reactivity during glycosylation. Key steps include:

  • Sialyl Donor Preparation: The C5 amino group of Neu5Ac is protected with Troc, while C1 is activated as a methyl ester. Acetylation at C4, C7, C8, and C9 ensures regioselectivity .

  • Galactose Acceptor Functionalization: Galactose is benzylated at C2 and C6 and linked to a β-mannopyranoside via sequential glycosylation.

  • Coupling Reaction: The Troc-protected sialyl donor is coupled to the galactose acceptor under low-temperature conditions (-50°C) in acetonitrile, yielding the α2-3 linkage with minimal β-anomer formation .

  • Deprotection and Purification: Final deprotection of acetyl and benzyl groups is achieved via hydrogenolysis or acidic hydrolysis, followed by HPLC purification to ≥98% purity .

This synthetic route emphasizes the critical role of protective groups in directing stereochemistry and preventing side reactions.

Physicochemical Properties

PropertyValue/DescriptionSource
Physical FormWhite crystalline powder
SolubilitySoluble in DMSO, DMF
Storage ConditionsRefrigerated (2–8°C)
StabilityStable under inert atmosphere

The compound’s lipophilic nature, conferred by benzyl and Troc groups, enhances membrane permeability in biological assays. Its stability in organic solvents facilitates its use in synthetic applications .

Applications in Research

  • Glycan Array Development: The compound serves as a standardized probe for profiling lectin specificity in glycomics studies .

  • Drug Discovery: Used to design sialidase inhibitors for treating neurodegenerative diseases and viral infections .

  • Diagnostic Tools: Incorporated into biosensors for detecting cancer-specific glycans in serum samples .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesDistinguishing Attributes
Neu5Acα2-3Galβ1-4GlcNatural sialyllactoseLacks protective groups; shorter chain
Neu5Trocα2-6GalNAcβ-MPα2-6 linkage to GalNAcTargets siglec-7/9 receptors

The Troc and benzyl protections in Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP enhance its synthetic utility compared to unprotected analogs .

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